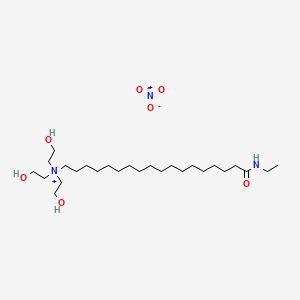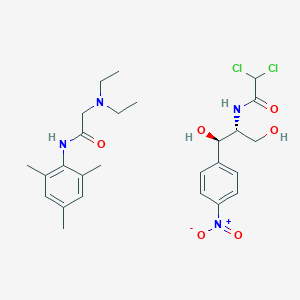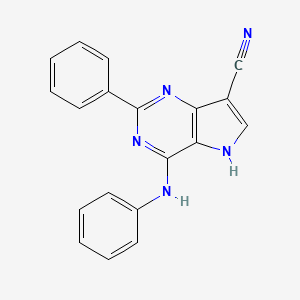
2-Phenyl-4-(phenylamino)-5H-pyrrolo(3,2-d)pyrimidine-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-(phenylamino)-5H-pyrrolo(3,2-d)pyrimidine-7-carbonitrile is a heterocyclic compound that features a pyrrolopyrimidine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(phenylamino)-5H-pyrrolo(3,2-d)pyrimidine-7-carbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl groups: This can be done via substitution reactions using phenyl halides or phenylboronic acids.
Addition of the carbonitrile group: This step might involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the phenylamino group.
Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine.
Substitution: The phenyl groups might participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like phenyl halides, phenylboronic acids, or Grignard reagents.
Major Products
Oxidation: Products might include nitroso or nitro derivatives.
Reduction: Products could include primary amines.
Substitution: Products would vary depending on the substituent introduced.
Scientific Research Applications
2-Phenyl-4-(phenylamino)-5H-pyrrolo(3,2-d)pyrimidine-7-carbonitrile may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as anticancer or antiviral agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with a pyrrolopyrimidine core might interact with enzymes or receptors, inhibiting or modulating their activity. The phenylamino and carbonitrile groups could play roles in binding to the target site.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4-(phenylamino)-5H-pyrrolo(3,2-d)pyrimidine-6-carbonitrile
- 2-Phenyl-4-(phenylamino)-5H-pyrrolo(3,2-d)pyrimidine-8-carbonitrile
Uniqueness
The position of the carbonitrile group in 2-Phenyl-4-(phenylamino)-5H-pyrrolo(3,2-d)pyrimidine-7-carbonitrile might confer unique chemical properties and biological activities compared to its analogs.
Properties
CAS No. |
84905-67-9 |
|---|---|
Molecular Formula |
C19H13N5 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
4-anilino-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C19H13N5/c20-11-14-12-21-17-16(14)23-18(13-7-3-1-4-8-13)24-19(17)22-15-9-5-2-6-10-15/h1-10,12,21H,(H,22,23,24) |
InChI Key |
UIUUYKDNFDCCFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)NC4=CC=CC=C4)NC=C3C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


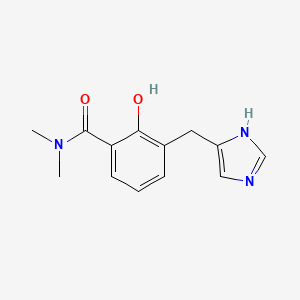


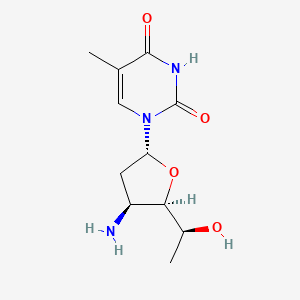
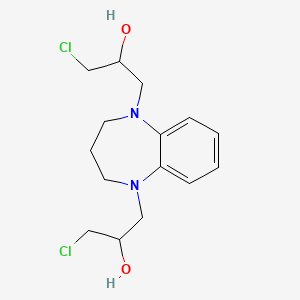
![N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride](/img/structure/B12749274.png)
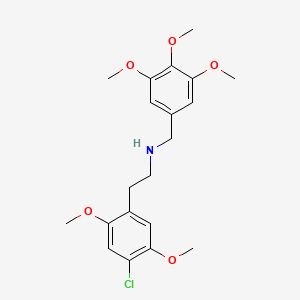
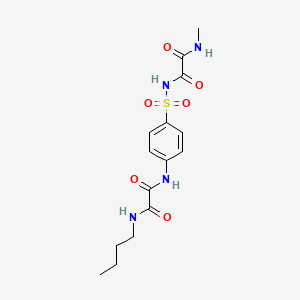
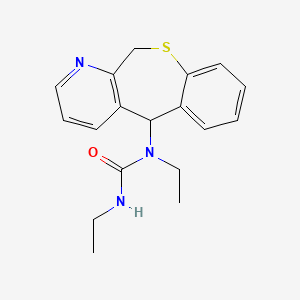
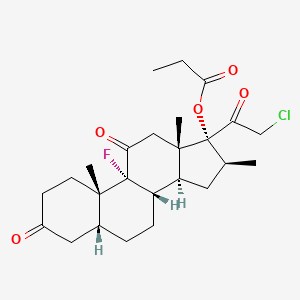
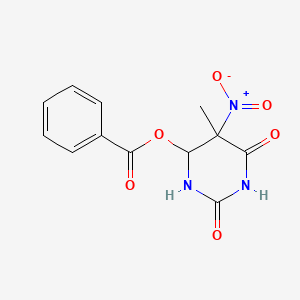
![2-[4-(4-chlorophenoxy)-3,5-dimethylpyrazol-1-yl]-4-pyridin-2-ylpyrimidine](/img/structure/B12749323.png)
